1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-
CAS No.: 52758-05-1
Cat. No.: VC21117333
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52758-05-1 |
|---|---|
| Molecular Formula | C17H20ClN |
| Molecular Weight | 273.8 g/mol |
| IUPAC Name | (1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17-;/m0./s1 |
| Standard InChI Key | XTSOELQVDLSJFM-RVXRQPKJSA-N |
| Isomeric SMILES | CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
| SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
| Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- features a tetrahydronaphthalene core structure with a phenyl group at position 4 and an N-methylated amino group at position 1. The compound exists as a hydrochloride salt with the (Z)- configuration, indicating a specific stereochemical arrangement. This stereochemistry is crucial for its biological activity, as the cis-racemate form appears to be more predominant and potentially more active than the trans-racemate form .
The structure consists of a partially reduced naphthalene ring system (the tetrahydronaphthalene portion) connected to a phenyl group and a methylamine functionality. The spatial arrangement of these groups contributes significantly to the compound's receptor binding properties and subsequent pharmacological effects.
Physical and Chemical Properties
The compound exists as a crystalline solid in its hydrochloride salt form. Its molecular formula is C17H20ClN with a molecular weight of approximately 273.8 g/mol. The chloride counterion enhances the compound's water solubility compared to its free base form, which is advantageous for pharmaceutical formulations and biological testing.
The compound demonstrates stability under normal laboratory conditions, although it may be sensitive to oxidation and hydrolysis under extreme conditions. Due to its amine functionality, it exhibits basic properties and can participate in acid-base reactions typical of secondary amines.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- typically follows multi-step organic synthesis procedures. One common synthetic route begins with the preparation of 4-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, which are then functionalized to introduce the N-methyl amino group at position 1 .
A typical synthesis may involve the following key steps:
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Formation of the tetrahydronaphthalene backbone
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Introduction of the phenyl group at position 4
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Functionalization at position 1 to introduce the amino group
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N-methylation of the amino functionality
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Salt formation with hydrochloric acid to obtain the final hydrochloride form
The patent literature describes various synthetic procedures yielding mixtures of cis and trans isomers, with the cis-racemate typically comprising about 70% of the product and the trans-racemate comprising about 30% .
Isomerism and Stereochemistry
The compound exhibits stereoisomerism due to the presence of two stereogenic centers within the tetrahydronaphthalene ring system. The (Z)- designation in the name refers to the specific stereochemical arrangement of substituents. The cis configuration appears to be the predominantly formed and potentially more pharmacologically relevant isomer .
Separation of these isomers is often achieved through crystallization techniques or chromatographic methods. The development of stereoselective synthetic routes has been an area of interest to maximize the yield of the desired isomer and enhance the efficiency of the synthetic process.
Pharmacological Properties
Mechanism of Action
1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- belongs to a class of compounds with antidepressant properties. Its mechanism of action appears to involve modulation of monoamine neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine .
The compound likely functions by inhibiting the reuptake of these neurotransmitters at synaptic junctions, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of other established antidepressants, though the specific binding affinities and selectivity profile may differ.
Structure-Activity Relationships
The tetrahydronaphthalene backbone provides a rigid scaffold that positions the key functional groups optimally for interaction with target receptors or transporters. The phenyl group at position 4 contributes to binding affinity through hydrophobic interactions, while the N-methyl amino group likely participates in hydrogen bonding and ionic interactions with target proteins.
Therapeutic Applications
Antidepressant Properties
The primary therapeutic application of 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- appears to be as an antidepressant. As described in the patent literature, this compound belongs to a class of derivatives with antidepressant properties .
The compound's ability to modulate monoamine neurotransmitter systems makes it potentially useful in the treatment of major depressive disorder and related conditions. Its specific receptor binding profile may offer advantages in terms of efficacy or side effect profile compared to other established antidepressants.
Pharmacokinetic Properties
Absorption, Distribution, Metabolism, and Excretion
While specific pharmacokinetic data for 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- is limited in the available search results, general principles applicable to compounds of this class suggest:
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Absorption: As a hydrochloride salt, the compound likely demonstrates reasonable oral bioavailability due to enhanced solubility in gastrointestinal fluids.
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Distribution: The compound's lipophilic character from the tetrahydronaphthalene and phenyl groups suggests it can cross the blood-brain barrier, which is essential for compounds targeting central nervous system disorders.
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Metabolism: Likely undergoes hepatic metabolism through various pathways, potentially including:
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N-demethylation
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Hydroxylation of the aromatic rings
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Conjugation reactions (glucuronidation, sulfation)
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Excretion: Metabolites and unchanged compound are likely eliminated primarily through renal excretion.
Dosage Considerations
The optimal dosage of 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- would depend on factors including its specific pharmacokinetic profile, therapeutic index, and the condition being treated. Pharmaceutical formulations would need to consider these parameters to establish appropriate dosing regimens that balance efficacy and safety.
Analytical Methods and Characterization
Identification and Characterization Techniques
Several analytical techniques are typically employed for the identification and characterization of 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, particularly regarding the stereochemical configuration (cis versus trans isomers)
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Mass Spectrometry (MS): Confirms molecular weight and provides fragmentation pattern information
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Infrared (IR) Spectroscopy: Identifies key functional groups and confirms the presence of the hydrochloride salt form
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X-ray Crystallography: Provides definitive structural information, including absolute stereochemistry
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation of isomers
Comparative Analysis With Related Compounds
Structural Analogues
Several structural analogues of 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- have been described in the patent literature, including:
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N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine derivatives
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4-(4-fluorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives
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4-(4-chlorophenyl)-7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives
These analogues differ primarily in the substituents on the phenyl ring and the naphthalene core, which can significantly affect their pharmacological properties.
Comparison of Pharmacological Properties
The table below summarizes key differences between selected structural analogues:
| Compound | Key Structural Features | Potential Advantages |
|---|---|---|
| 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | Unsubstituted phenyl group | Baseline activity profile |
| N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | 3,4-dichloro substitution on phenyl ring | Potentially enhanced binding affinity |
| 4-(4-fluorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 4-fluoro substitution on phenyl ring | Potentially modified metabolism profile |
| 4-(4-chlorophenyl)-7-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 4-chloro on phenyl, 7-methoxy on naphthalene | Modified distribution/BBB penetration |
The specific pharmacological differences would depend on how these structural modifications affect binding to target receptors and transporters, as well as metabolism and distribution properties.
Research Applications and Future Directions
Current Research Utilization
1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- continues to be utilized in various research contexts:
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As a reference compound in the development of novel antidepressants and related neuropsychiatric medications
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In structure-activity relationship studies to understand the molecular basis of monoamine transporter binding
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As a pharmacological tool to investigate serotonergic, dopaminergic, and noradrenergic signaling pathways
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In comparative studies evaluating novel compounds against established antidepressant structural classes
Future Research Directions
Several promising areas for future research involving 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- include:
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Development of more selective analogues with improved efficacy or reduced side effects
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Exploration of alternative therapeutic applications beyond depression
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Investigation of novel formulation strategies to optimize pharmacokinetics
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Detailed mechanistic studies to better understand its molecular interactions with target proteins
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Stereochemical studies to elucidate the importance of the cis versus trans configuration in biological activity
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